
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings, trifluoromethyl groups, and a phosphoramidite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include trifluoromethylbenzoyl chloride, methoxyphenylboronic acid, and diisopropylamine. The reactions are often carried out under inert conditions, such as in a nitrogen atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-dimethylbenzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
- (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-dichlorobenzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
Uniqueness
The presence of trifluoromethyl groups in (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite distinguishes it from similar compounds. These groups enhance the compound’s stability and lipophilicity, making it more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound provides unique reactivity patterns, allowing for selective transformations in synthetic chemistry.
Eigenschaften
Molekularformel |
C42H46F6N3O6P |
|---|---|
Molekulargewicht |
833.8 g/mol |
IUPAC-Name |
N-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C42H46F6N3O6P/c1-28(2)51(29(3)4)58(56-22-10-21-49)57-38(26-50-39(52)30-23-34(41(43,44)45)25-35(24-30)42(46,47)48)27-55-40(31-11-8-7-9-12-31,32-13-17-36(53-5)18-14-32)33-15-19-37(54-6)20-16-33/h7-9,11-20,23-25,28-29,38H,10,22,26-27H2,1-6H3,(H,50,52)/t38-,58?/m0/s1 |
InChI-Schlüssel |
FGNSEJDXUUVYCQ-TZWKZILRSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




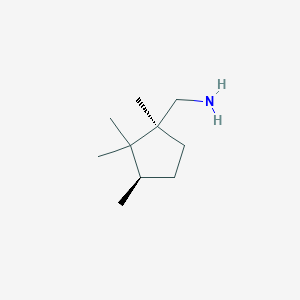
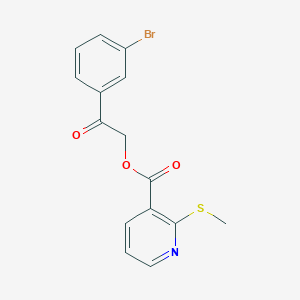
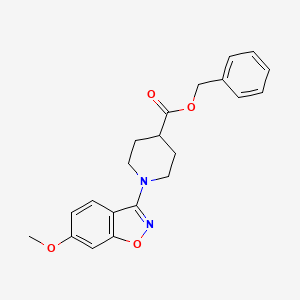
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)

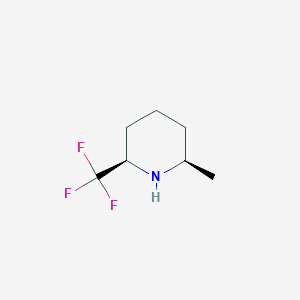
![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)
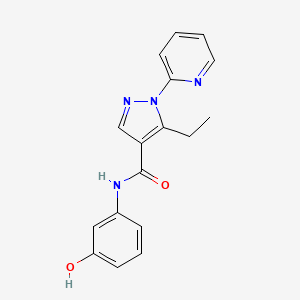

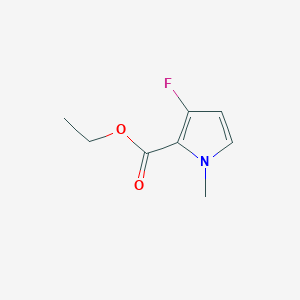
![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360142.png)
